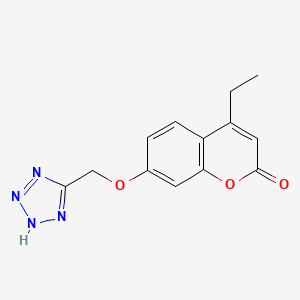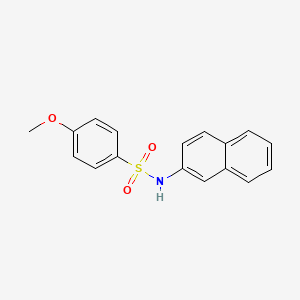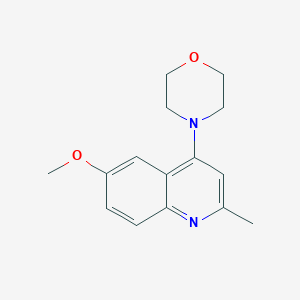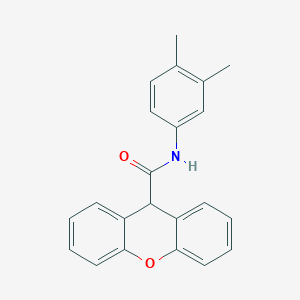
4-ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromen-2-one derivatives are known for their diverse biological activities and applications in medicinal chemistry. Tetrazoles, on the other hand, are crucial in drug design due to their bioisosteric similarity to carboxylic acid groups, offering improved pharmacokinetic properties.
Synthesis Analysis
The synthesis of chromen-2-one derivatives often involves multi-component reactions, offering good yields and short reaction times. For instance, Wan et al. (2014) reported efficient one-pot syntheses of related compounds using three-component condensation reactions, highlighting the efficiency of such methods in synthesizing chromene derivatives (Wan et al., 2014).
Molecular Structure Analysis
Molecular structure determination, often through X-ray crystallography, plays a crucial role in understanding compound properties. Al-Hourani et al. (2020) described the crystallographic analysis of tetrazole derivatives, underscoring the importance of structural analysis in the context of chemical and biological activity (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving chromen-2-one derivatives can vary widely, from Knoevenagel condensation to Michael addition, depending on the desired chemical modification. Pyrko (2018) described the synthesis of new tetraheterocyclic compounds, showcasing the diverse chemical reactivity of chromene derivatives (Pyrko, 2018).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug formulation. Detailed analysis of these properties is essential for understanding the behavior of these compounds under various conditions.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with biological molecules, define the potential applications of chromen-2-one derivatives. Studies such as those conducted by Hamdi et al. (2011) explore the antibacterial and antioxidant activities of chromen-2-one derivatives, indicating their significant chemical properties (Hamdi et al., 2011).
Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
4-Ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one derivatives have been explored for their synthesis and potential antibacterial activities. For instance, innovative compounds with a base structure similar to 4-ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one were synthesized and evaluated for their antimicrobial properties. These compounds showed promising results in screening for antibacterial and antifungal activities, indicating their potential in medicinal chemistry and drug development (Parameshwarappa et al., 2009).
Antioxidative and Anti-inflammatory Properties
Research has also uncovered previously undescribed chromenyl derivatives with antioxidative and anti-inflammatory properties. Compounds with structures related to 4-ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one demonstrated significant antioxidative activities and exhibited potential as anti-inflammatory agents due to their ability to inhibit key enzymes involved in the inflammation process (Joy & Chakraborty, 2017).
Antiviral Potential Against SARS-CoV-2
In the context of the COVID-19 pandemic, derivatives of 4-ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one were synthesized and evaluated for their potential as inhibitors against the SARS-CoV-2 main protease (Mpro), demonstrating their potential application in the search for effective COVID-19 treatments (Mohareb & Abdo, 2021).
Antimicrobial and Enzyme Inhibition
Further studies have reported the synthesis of novel compounds based on the chromen-2-one structure, displaying significant antimicrobial activity. These compounds were evaluated against various strains of bacteria and fungi, showing notable efficacy. Additionally, enzyme assay studies indicated potential mechanisms of action, providing insights into their antimicrobial properties (Tiwari et al., 2018).
Propriétés
IUPAC Name |
4-ethyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-2-8-5-13(18)20-11-6-9(3-4-10(8)11)19-7-12-14-16-17-15-12/h3-6H,2,7H2,1H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVSZRXZTNWTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5544463.png)
![N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)
![3-(dimethylamino)-N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B5544479.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)
![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5544486.png)

![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide](/img/structure/B5544504.png)
![N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5544528.png)

![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)